2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide
Description
This compound is a pyrido[4,3-d]pyrimidine derivative featuring a benzyl group at position 6, a methyl group at position 2, and an acetamide moiety linked to a 4-butylphenyl substituent. The synthesis of such derivatives typically involves cyclocondensation reactions of substituted pyridines with urea derivatives or coupling of preformed pyrimidinones with acetamide-containing aryl groups . Characterization methods include ¹H NMR, IR, and mass spectrometry to confirm regiochemistry and substituent orientation .
Properties
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(4-butylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O2/c1-3-4-8-21-11-13-23(14-12-21)29-26(32)19-31-20(2)28-25-15-16-30(18-24(25)27(31)33)17-22-9-6-5-7-10-22/h5-7,9-14H,3-4,8,15-19H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHPHFBMQPTWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit antiviral activity
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. These interactions could potentially inhibit the function of the target proteins or enzymes, leading to the observed effects.
Biochemical Pathways
Given its potential antiviral activity, it may interfere with the replication cycle of viruses This could involve the inhibition of viral protein synthesis or the prevention of viral genome replication
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which could potentially enhance their bioavailability. The metabolism and excretion of this compound would likely involve standard metabolic pathways, but specific details would require further investigation.
Result of Action
If the compound does indeed exhibit antiviral activity, it could potentially prevent the replication of viruses within host cells. This could lead to a reduction in viral load and alleviate symptoms associated with viral infections.
Biological Activity
The compound 2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide (CAS Number: 1251696-19-1) belongs to the pyridopyrimidine class of heterocyclic compounds. These compounds have garnered attention due to their diverse biological activities and potential therapeutic applications. This article provides a detailed examination of the biological activity of this specific compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 446.5 g/mol. The structure consists of a pyrido[4,3-d]pyrimidine core with various substituents that influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N4O4 |
| Molecular Weight | 446.5 g/mol |
| CAS Number | 1251696-19-1 |
The biological activity of pyridopyrimidine derivatives often involves their interaction with various biological targets such as enzymes and receptors. The mechanisms may include:
- Kinase Inhibition : Many pyridopyrimidine compounds act as multikinase inhibitors. For instance, studies have shown that related compounds exhibit potent inhibitory effects on kinases involved in cancer progression.
- Apoptosis Induction : Certain derivatives have been demonstrated to induce apoptosis in tumor cells at low concentrations (30–100 nM) by targeting specific signaling pathways associated with cell survival and proliferation .
- Antimicrobial Activity : Some pyridopyrimidine derivatives have shown promise in inhibiting bacterial growth and may be explored for their potential as antimicrobial agents.
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications to the chemical structure affect the biological activity of the compound. Key observations include:
- Substituent Effects : The presence of bulky groups like benzyl or butyl phenyl enhances the lipophilicity and may improve cellular uptake.
- Positioning of Functional Groups : Variations in the position of functional groups on the pyrido[4,3-d]pyrimidine ring can significantly alter potency against specific targets.
Case Studies and Research Findings
-
In Vitro Studies : A study involving various pyridopyrimidine derivatives showed that compounds with similar structures exhibited significant cytotoxicity against several cancer cell lines, including K562 (chronic myelogenous leukemia) and DU145 (prostate cancer) cells .
Compound ID Cell Line IC50 (µM) 7x K562 0.03 7x DU145 0.10 7y HCT15 0.30 - Multikinase Inhibition : Research has identified that certain derivatives effectively inhibit multiple kinases such as CDK4, CDK6, and FGFR1, which are critical in various oncogenic pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrido-Pyrimidinone Derivatives
Key Differences and Implications
This positional shift may influence interactions with ATP-binding pockets in kinases .
Electron-Withdrawing/Donating Groups: Fluorine at the 2-phenyl position (e.g., in CAS 1207017-93-3 ) introduces electron-withdrawing effects, stabilizing the pyrimidinone ring and modulating π-π stacking. In contrast, the target compound’s methyl group at position 2 offers steric bulk without significant electronic perturbation.
Synthetic Yields and Purity :
- Derivatives like BF37532 are synthesized in ~95% purity , comparable to methods for the target compound involving cesium carbonate-mediated coupling . However, the 4-butylphenyl group may complicate purification due to increased lipophilicity.
Pharmacological Considerations
While direct activity data for the target compound are unavailable in the provided evidence, structural analogs exhibit trends:
- Antioxidant Activity: Pyrido-pyrimidinones with electron-rich substituents (e.g., coumarin-linked analogs in ) show enhanced radical scavenging, though ascorbic acid remains superior .
- Kinase Inhibition : Substituents like benzyl and acetamide are common in kinase inhibitors (e.g., imatinib analogs), suggesting the target compound may target tyrosine kinases .
Q & A
Basic: How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
The synthesis of pyrido[4,3-d]pyrimidinone derivatives often involves multi-step reactions with intermediates prone to side reactions (e.g., ring-opening or oxidation). To optimize yield:
- Stepwise Purification: Use flash chromatography after each synthetic step to isolate intermediates, as impurities can propagate downstream (e.g., reports a 50% yield via TLC-guided purification) .
- Protecting Groups: Protect reactive sites (e.g., the pyrimidine nitrogen) during alkylation or acylation steps to prevent undesired byproducts (analogous to strategies in for pyrazolo-pyrimidine derivatives) .
- Solvent Optimization: Polar aprotic solvents like DMF or DMSO may stabilize intermediates, while protic solvents (e.g., ethanol) can enhance crystallization (as in ’s hydrazone formation) .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy: Use - and -NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.6 ppm for pyrido-pyrimidine cores, as in ) .
- Mass Spectrometry: High-resolution LC-MS (e.g., ESI-TOF) confirms molecular weight (e.g., m/z 362.0 [M+H] in ) and fragmentation patterns .
- X-ray Crystallography: Single-crystal analysis resolves stereochemical ambiguities (e.g., ’s use of X-ray for a pyrimidine derivative’s dihedral angles) .
Advanced: How can computational methods predict this compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and cheminformatics tools are key:
- Reaction Path Search: Use software like Gaussian or ORCA to model transition states and identify reactive sites (e.g., ’s approach for reaction design via quantum calculations) .
- Electrostatic Potential Maps: Predict nucleophilic attack sites by mapping electron density on the pyrido-pyrimidine core (similar to ’s analysis of pyrimidine derivatives) .
- Validation: Cross-check computational predictions with experimental kinetic studies (e.g., monitoring substituent effects via -NMR time-course assays) .
Advanced: How can conflicting biological activity data from different assays be resolved?
Methodological Answer:
Contradictions often arise from assay conditions or off-target effects:
- Dose-Response Curves: Perform EC or IC titrations across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish specific activity (as in ’s antifungal studies) .
- Counter-Screens: Test against structurally related targets (e.g., kinase panels) to rule out promiscuity (analogous to ’s receptor selectivity analysis) .
- Metabolite Profiling: Use LC-MS/MS to identify active metabolites that may contribute to discrepancies (e.g., ’s oxidation/reduction product analysis) .
Advanced: What strategies enable the design of target-specific analogs with improved pharmacokinetics?
Methodological Answer:
Leverage structure-activity relationship (SAR) and ADMET modeling:
- Bioisosteric Replacement: Substitute the 4-butylphenyl group with trifluoromethyl or piperazine moieties to enhance lipophilicity or solubility (e.g., ’s agrochemical analogs) .
- Metabolic Stability: Introduce deuterium at labile C-H bonds (e.g., methyl groups) to slow CYP450-mediated degradation (inspired by ’s trifluoromethyl stability studies) .
- Molecular Dynamics (MD): Simulate binding interactions with target proteins (e.g., kinases) to optimize substituent geometry (as in ’s AI-driven design) .
Basic: How should researchers assess this compound’s potential as a biochemical probe?
Methodological Answer:
Adopt a tiered validation workflow:
- Target Engagement: Use surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding .
- Selectivity Screening: Test against >50 unrelated proteins/enzymes to minimize off-target effects (e.g., ’s panel-based approach) .
- Functional Readouts: Pair biochemical assays (e.g., fluorescence polarization) with cellular models (e.g., gene knockdown rescue) to validate mechanism .
Advanced: What experimental and computational approaches resolve crystallographic disorder in pyrido-pyrimidine derivatives?
Methodological Answer:
Disorder in X-ray structures (e.g., flexible alkyl chains) requires:
- Low-Temperature Data Collection: Reduce thermal motion artifacts by cooling crystals to 100 K (as in ’s 298 K study with R factor = 0.054) .
- Twinning Refinement: Use software like SHELXL to model overlapping conformers (e.g., ethyl/pentyl groups in ’s pyrrolo-pyrimidine) .
- DFT Geometry Optimization: Compare experimental bond lengths/angles with computational benchmarks to validate disorder models .
Basic: What safety protocols are critical when handling this compound in vitro?
Methodological Answer:
Follow hazard mitigation guidelines (adapted from and ):
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation (e.g., ’s first-aid measures for acetamide derivatives) .
- Waste Disposal: Neutralize reactive intermediates (e.g., acyl chlorides) before disposal, following institutional protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
